molecular formula C6H7ClS B13546977 3-(Chloromethyl)-4-methylthiophene

3-(Chloromethyl)-4-methylthiophene

Katalognummer: B13546977
Molekulargewicht: 146.64 g/mol
InChI-Schlüssel: LDVCMXQTMGRJPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)-4-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of a chloromethyl group at the third position and a methyl group at the fourth position of the thiophene ring makes this compound particularly interesting for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-methylthiophene typically involves the chloromethylation of 4-methylthiophene. This can be achieved using chloromethyl methyl ether (CH₃OCH₂Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Chloromethyl)-4-methylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methylthiophene.

Common Reagents and Conditions:

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

  • Substituted thiophenes
  • Sulfoxides and sulfones
  • Reduced thiophene derivatives

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-4-methylthiophene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and polymers

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-4-methylthiophene depends on its chemical reactivity. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding or other interactions, thereby exerting their effects .

Vergleich Mit ähnlichen Verbindungen

    3-(Chloromethyl)thiophene: Lacks the methyl group at the fourth position.

    4-Methylthiophene: Lacks the chloromethyl group at the third position.

    3-Methylthiophene: Lacks both the chloromethyl and the fourth-position methyl group.

Uniqueness: 3-(Chloromethyl)-4-methylthiophene is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs .

Eigenschaften

Molekularformel

C6H7ClS

Molekulargewicht

146.64 g/mol

IUPAC-Name

3-(chloromethyl)-4-methylthiophene

InChI

InChI=1S/C6H7ClS/c1-5-3-8-4-6(5)2-7/h3-4H,2H2,1H3

InChI-Schlüssel

LDVCMXQTMGRJPV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC=C1CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.